molecular formula C10H12BrN3O2 B1271981 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid CAS No. 799283-92-4

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid

Cat. No.: B1271981
CAS No.: 799283-92-4
M. Wt: 286.13 g/mol
InChI Key: NKCDUFJDLOFCEE-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 799283-92-4) is a brominated pyrimidine-piperidine hybrid compound with a molecular formula of C₁₀H₁₂BrN₃O₂ and a molecular weight of 286.13 g/mol . It features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine ring linked to a carboxylic acid group at the 4-position. The compound has a melting point of 164–166°C and is classified as an irritant (Hazard Class Xi) . It is commonly used as a building block in pharmaceutical synthesis, particularly in kinase inhibitor development and other bioactive molecules .

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDUFJDLOFCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933659
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-04-7, 799283-92-4
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
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Preparation Methods

Chemical Identity and Properties

Property Value
Chemical Name 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid
CAS Number 149506-04-7
Molecular Formula C10H12BrN3O2
Molecular Weight 286.13 g/mol
Structure 2D Structure

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the coupling of a brominated pyrimidine derivative with a piperidine-4-carboxylic acid or its protected form, followed by deprotection and purification steps.

Documented Synthetic Procedure

Stepwise Synthesis

Step 1: Preparation of the Piperidine Intermediate

  • A protected piperidine-4-carboxylic acid, commonly as a tert-butoxycarbonyl (Boc) derivative, is prepared to enhance stability and solubility during coupling.

Step 2: Coupling Reaction

  • The protected piperidine-4-carboxylic acid is reacted with a 5-bromopyrimidine-2-yl halide or similar electrophilic pyrimidine derivative.
  • The reaction is typically performed in a mixed solvent system of 1,4-dioxane and water, with triethylamine serving as a base to neutralize generated acid and facilitate nucleophilic substitution.
  • Reaction conditions: Room temperature (20°C), 18 hours stirring.

Step 3: Workup and Deprotection

  • After completion, the reaction mixture is concentrated under reduced pressure to remove dioxane.
  • Acidic workup (e.g., with hydrochloric acid) is performed to remove the Boc protecting group and to precipitate the product.
  • The crude product is extracted with dichloromethane, dried, and concentrated to yield the target compound as an off-white solid.
Example Experimental Data
Step Reagents & Conditions Yield Notes
Boc Protection 3-(3-aminophenyl)propanoic acid, Boc2O, TEA, dioxane/H2O, 20°C, 18 h 99% Colorless to yellow solution
Coupling Reaction Protected piperidine-4-carboxylic acid, 5-bromopyrimidine-2-yl halide, TEA, 1,4-dioxane/H2O, 20°C, 18 h High LCMS confirms product formation
Deprotection HCl (2 M), DCM extraction Quant. Off-white solid, NMR characterization

Analytical Data (Example):

  • LCMS (RT = 0.759 min; MS calc'd: 265.1; MS found: 288.1 [M+Na]+).
  • NMR (400 MHz, CDCl3): δ 1.52 (9H, s), 2.68 (2H, t, J = 8.0 Hz), 2.93 (2H, t, J = 8.0 Hz), 6.57 (1H, s), 6.89 (1H, d, J = 7.6 Hz), 7.12–7.24 (2H, m), 7.28 (1H, br s).

Alternative Approaches and Considerations

  • Alternative bases (e.g., sodium carbonate) and solvents (e.g., DMF, acetonitrile) may be used, but triethylamine in dioxane/water is most commonly reported for high yields and product purity.
  • The Boc protection is critical for minimizing side reactions and ensuring selective coupling at the desired position.

Summary Table: Key Synthetic Parameters

Parameter Typical Value/Condition Comments
Solvent 1,4-dioxane/water Ensures solubility and reactivity
Base Triethylamine Neutralizes acid, promotes reaction
Temperature 20°C (room temperature) Mild, avoids decomposition
Reaction Time 18 hours Ensures completion
Yield Up to 99% High efficiency
Purification DCM extraction, acid workup Standard organic procedures

Research Findings and Notes

  • The described method is robust, delivering high yields and purity suitable for further pharmaceutical applications.
  • Analytical methods such as LCMS and NMR are routinely used to confirm structure and purity.
  • The use of Boc protection and mild reaction conditions minimizes byproducts and degradation.

Mechanism of Action

The mechanism of action of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the pyrimidine ring plays a crucial role in binding to these targets, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Substituents on the Pyrimidine Ring

  • 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid : Bromine at the 5-position of pyrimidine, carboxylic acid at the 4-position of piperidine .
  • 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 890094-31-2): Chlorine at the 2-position, amino and methyl groups at the 5- and 6-positions of pyrimidine, respectively. Molecular weight: 270.72 g/mol .
  • 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (CAS: 406476-31-1) : Pyridine ring replaces pyrimidine, with a trifluoromethyl group at the 5-position. Molecular weight: 274.23 g/mol .

Positional Isomerism in Piperidine

  • 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid (CAS: 799283-93-5) : Carboxylic acid at the 3-position of piperidine instead of the 4-position. Molecular weight: 286.14 g/mol .

Ester Derivatives

  • Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS: 914347-01-6) : Methyl ester replaces the carboxylic acid. Similarity score: 0.75 compared to the parent compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (Water)
This compound 286.13 164–166 1.2 Low (hydrophobic)
1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid 270.72 Not reported 0.8 Moderate (polar groups)
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid 274.23 162–164 1.8 Low (CF₃ group)

Biological Activity

1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (C10H12BrN3O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, covering its mechanisms of action, effects on various cellular processes, and relevant research findings.

Overview of the Compound

  • Molecular Formula : C10H12BrN3O2
  • Molecular Weight : 286.13 g/mol
  • Melting Point : 164–166 °C

This compound features a piperidine nucleus, which is often associated with a range of biological activities including anticancer and antiviral effects.

This compound primarily exhibits its biological effects through the following mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds containing a piperidine structure have been shown to inhibit tubulin polymerization, leading to antiproliferative effects. This mechanism disrupts cell division and growth, making it a potential candidate for cancer treatment.
  • Modulation of Kinase Activity : The compound interacts with various kinases, enzymes that play crucial roles in cell signaling and metabolism. By binding to these enzymes, it can either inhibit or activate their activity, influencing cellular pathways such as the MAPK pathway involved in cell proliferation and differentiation.

Antiproliferative Effects

Research indicates that this compound has significant antiproliferative activity against various cancer cell lines. The inhibition of tubulin polymerization is a key factor in its ability to impede cancer cell growth.

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)<20
Jurkat (T-cell leukemia)<15
HeLa (cervical cancer)<25

Antiviral Activity

The compound has shown potential antiviral properties, particularly against Hepatitis B Virus (HBV). It is believed to modulate HBV capsid assembly and disrupt viral replication processes:

  • Mechanism : By interfering with the assembly of the HBV capsid, it reduces the production of infectious viral particles .
  • Research Findings : In vitro studies indicate that compounds similar to this compound can significantly lower HBV DNA levels in infected cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of piperidine compounds exhibit enhanced cytotoxicity against various cancer cell lines when modified with halogen substituents like bromine. The presence of bromine at the 5-position of the pyrimidine ring was found to be critical for enhancing activity .
  • Proteomics Research : The compound plays a significant role in proteomics, particularly in studying enzyme inhibitors and receptor ligands. Its ability to bind specific proteins makes it valuable for understanding cellular signaling pathways.
  • Pharmacological Applications : It serves as a precursor in drug development targeting diseases such as cancer and neurological disorders, highlighting its versatility in medicinal chemistry.

Q & A

Q. How can the structural identity of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify the piperidine ring, pyrimidine substitution, and bromine position. Cross-reference chemical shifts with analogous bromopyrimidine derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected C10H13BrN3O2C_{10}H_{13}BrN_3O_2, ~303.15 g/mol) and fragmentation patterns.
  • X-ray Crystallography : If crystalline, determine absolute configuration and bond angles to resolve ambiguities in regiochemistry .

Q. What are the recommended purity assessment protocols for this compound?

  • Methodological Answer : Purity is critical for reproducibility. Use:
  • HPLC with UV Detection : Employ a C18 column (e.g., 5 µm, 150 mm × 4.6 mm) and a gradient of water/acetonitrile (0.1% TFA). Compare retention times with standards.
  • Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values.
  • TGA/DSC : Assess thermal stability and detect solvent residues (e.g., from synthesis) that may affect reactivity .

Advanced Research Questions

Q. How does the bromine atom at the 5-position of the pyrimidine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
  • Catalyst Selection : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for aryl boronic acid couplings. Monitor reaction progress via LC-MS.
  • Steric Effects : The adjacent piperidine ring may hinder coupling efficiency; optimize temperature (80–100°C) and solvent (toluene/DMF mixtures) .
  • Competing Side Reactions : Bromine displacement by nucleophiles (e.g., amines) may occur; control via pH and stoichiometry .

Q. What strategies mitigate solubility challenges in aqueous or polar solvent systems?

  • Methodological Answer : The carboxylic acid group enables pH-dependent solubility:
  • Ionization : Dissolve in basic buffers (pH > 7, e.g., 0.1 M ammonium acetate, pH 8.5) to deprotonate the carboxylic acid .
  • Co-Solvents : Use DMSO:water (1:4) or ethanol:water (3:7) mixtures. Pre-saturate with sonication.
  • Derivatization : Convert to methyl esters or amides temporarily for hydrophobic assays .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions:
  • Batch Comparison : Analyze purity (HPLC) and residual metals (ICP-MS) across batches.
  • Assay Validation : Replicate studies under standardized conditions (e.g., cell line, incubation time, solvent controls).
  • Structure-Activity Relationship (SAR) : Compare with analogues (e.g., 5-cyano or 5-chloro pyrimidine derivatives) to isolate electronic vs. steric effects .

Experimental Design & Optimization

Q. What synthetic routes optimize yield for this compound?

  • Methodological Answer : A two-step approach is common:

Coupling Reaction : React 5-bromo-2-chloropyrimidine with piperidine-4-carboxylic acid under basic conditions (K2_2CO3_3, DMF, 80°C, 12 h).

Purification : Crystallize from ethyl acetate/hexane or use preparative HPLC. Typical yields: 60–75% .

  • Troubleshooting : If chloropyrimidine is unavailable, substitute with 5-bromo-2-iodopyrimidine and use Pd-catalyzed amination .

Q. How to validate analytical methods for detecting trace impurities?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Limit of Detection (LOD) : Use spiked samples at 0.1% impurity level (e.g., unreacted piperidine precursor).
  • Column Selection : HILIC columns improve resolution for polar byproducts.
  • Forced Degradation : Expose to heat (40°C), light (UV), and acidic/oxidative conditions to identify degradation products .

Safety & Handling

Q. What are critical safety precautions for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
  • Ventilation : Ensure >6 air changes/hour to avoid inhalation of fine particles (H315, H319, H335 warnings apply) .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .

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